

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Carvomenthone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Carvomenthone, a saturated monoterpene ketone, is a compound of significant interest in the fields of organic synthesis, flavor and fragrance chemistry, and potentially in pharmaceutical research. As a derivative of the naturally abundant (-)-carvone, understanding its distinct physical and chemical properties is crucial for its application and for the development of novel synthetic pathways and potential therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **(-)-Carvomenthone**, detailed experimental protocols for property determination, and an exploration of its chemical behavior and safety profile.

Physical Properties

(-)-Carvomenthone is a clear, colorless liquid at room temperature.^[1] Its key physical properties are summarized in the table below, providing a quantitative basis for its handling and application in various experimental and industrial settings.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₈ O	[2][3]
Molecular Weight	154.25 g/mol	[2][3]
Boiling Point	218-219 °C	[2]
Melting Point	175 °C	[2]
Density	0.9078 g/cm ³ at 15 °C	[2]
Refractive Index	1.451-1.457	[1]
Water Solubility	257.3 mg/L at 25 °C (estimated)	[4]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like **(-)-Carvomenthone**.

1. Boiling Point Determination (Capillary Method):

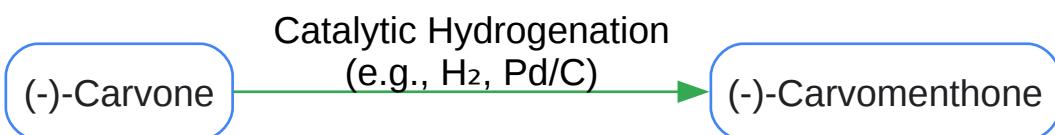
- Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.
- Procedure:
 - A small amount of the liquid sample is placed in the test tube.
 - The capillary tube is inverted and placed into the test tube with the liquid.
 - The apparatus is heated gently.
 - The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

- The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

2. Density Determination (Pycnometer Method):

- Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.
- Procedure:
 - The pycnometer is cleaned, dried, and weighed empty.
 - It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
 - The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
 - The density of the sample is calculated using the formula: $\rho_{\text{sample}} = (m_{\text{sample}} / m_{\text{reference}}) * \rho_{\text{reference}}$

3. Refractive Index Determination (Abbé Refractometer):


- Apparatus: An Abbé refractometer.
- Procedure:
 - A few drops of the liquid sample are placed on the prism of the refractometer.
 - The prism is closed, and the light source is adjusted.
 - The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
 - The refractive index is then read from the scale. Temperature control is crucial for accurate measurements.

Chemical Properties and Reactivity

(-)-Carvomenthone's chemical behavior is primarily dictated by the presence of the ketone functional group and the stereochemistry of the substituted cyclohexane ring.

Synthesis

(-)-Carvomenthone is most commonly synthesized via the catalytic hydrogenation of **(-)-carvone**. This reaction involves the reduction of both the endocyclic and exocyclic carbon-carbon double bonds of carvone.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L(-)-Carvone(6485-40-1) 13C NMR [m.chemicalbook.com]
- 2. D(+)-Carvone(2244-16-8) 13C NMR spectrum [chemicalbook.com]
- 3. iipseries.org [iipseries.org]
- 4. L(-)-Carvone(6485-40-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Carvomenthone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12932112#carvomenthone-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com